Product packaging for Adenosine, 3'-azido-8-bromo-2',3'-dideoxy-(Cat. No.:CAS No. 121353-85-3)

Adenosine, 3'-azido-8-bromo-2',3'-dideoxy-

Cat. No.: B12789614
CAS No.: 121353-85-3
M. Wt: 355.15 g/mol
InChI Key: LFGBYWAPILNGJG-KVQBGUIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Dideoxynucleosides and Antiviral/Anticancer Research

The history of dideoxynucleosides is deeply intertwined with the quest for effective antiviral and anticancer therapies. These molecules are characterized by the absence of hydroxyl groups at both the 2' and 3' positions of the sugar ring. This structural feature is critical to their primary mechanism of action: chain termination of DNA synthesis. wikipedia.org Because DNA polymerases require a 3'-hydroxyl group to add the next nucleotide, the incorporation of a dideoxynucleoside halts the extension of the growing DNA strand. wikipedia.org

This principle was famously utilized in the Sanger method of DNA sequencing. wikipedia.orgtaylorandfrancis.com However, its therapeutic potential became profoundly evident with the emergence of the HIV/AIDS epidemic. In 1964, Jerome Horwitz synthesized azidothymidine (AZT), a dideoxynucleoside analogue, initially as a potential anticancer agent. asu.eduasu.eduwashingtonpost.com While it showed limited efficacy against cancer, its ability to inhibit retroviral replication was later discovered. wikipedia.org In the mid-1980s, AZT was identified as a potent inhibitor of HIV's reverse transcriptase, the enzyme the virus uses to convert its RNA genome into DNA. asu.eduwikipedia.orgebsco.com This led to its landmark approval in 1987 as the first drug to treat HIV/AIDS, marking a pivotal moment in antiviral therapy. wikipedia.orgebsco.com The success of AZT spurred the development of a cascade of other dideoxynucleoside analogues, such as didanosine (B1670492) (ddI) and zalcitabine (B1682364) (ddC), which became cornerstones of combination antiretroviral therapy. elsevier.esnih.gov

In the realm of oncology, the application of dideoxynucleosides has also been explored. The principle of DNA chain termination is relevant to cancer treatment, as cancer cells are characterized by rapid and uncontrolled proliferation, which requires extensive DNA replication. nih.gov For instance, the dideoxynucleoside analogue 2',3'-dideoxycytidine (ddC) has been shown to inhibit the proliferation of certain cancer cells, particularly those that overexpress DNA polymerase beta, an enzyme involved in DNA repair. nih.gov Research has also investigated 3'-azido-2',3'-dideoxypurine nucleosides as inhibitors of telomerase, an enzyme that is often reactivated in cancer cells to maintain telomere length and enable immortalization. nih.gov

Rationale for Azido (B1232118) and Halogenation Modifications in Nucleoside Design

The introduction of azido (N₃) and halogen (e.g., bromine) groups into nucleoside structures is a deliberate strategy in medicinal chemistry and chemical biology to imbue the molecules with specific functionalities and to modulate their biological activity.

The azido group , particularly at the 3'-position of the sugar moiety, is a key modification for creating potent chain terminators of DNA synthesis. As seen with AZT, the 3'-azido group replaces the 3'-hydroxyl group, preventing the formation of the phosphodiester bond necessary for DNA chain elongation. nih.gov This makes 3'-azido-2',3'-dideoxynucleosides effective inhibitors of viral reverse transcriptases and cellular DNA polymerases. nih.govnih.gov Beyond chain termination, the azido group is a versatile chemical handle for "click chemistry," a set of biocompatible reactions that enable the efficient and specific labeling of molecules. nih.govjenabioscience.com Azide-modified nucleosides can be incorporated into DNA or RNA and then tagged with reporter molecules, such as fluorescent dyes, for visualization and tracking within cells. jenabioscience.comnih.gov Furthermore, azido-purine analogues, such as 8-azidoadenosine (B559645) derivatives, are widely used as photoaffinity labels. nih.govpnas.orgnih.gov Upon exposure to UV light, the azido group forms a highly reactive nitrene intermediate that can covalently bind to nearby amino acid residues in the active site of a protein, allowing for the identification of nucleotide-binding proteins and the mapping of their binding sites. nih.govox.ac.uk

Halogenation , the introduction of a halogen atom, is another common modification in nucleoside design. wikipedia.org Bromination at the 8-position of the purine (B94841) ring is particularly significant as it influences the conformation of the nucleoside. The bulky bromine atom restricts the rotation around the glycosidic bond, favoring the syn conformation over the more common anti conformation. nih.govacs.org This conformational preference can dramatically alter the nucleoside's ability to bind to and activate enzymes. nih.gov For example, the biological activity of 2',5'-oligoadenylate analogues as activators of RNase L is highly dependent on the position of 8-bromoadenosine (B559644) residues. nih.gov Additionally, the 8-bromo substituent can serve as a synthetic precursor for introducing other functional groups at this position, including the azido group, through nucleophilic substitution reactions. mdpi.com Halogenation can also alter the electronic properties of the nucleobase, potentially enhancing binding interactions or affecting metabolic stability. acs.org

Overview of Research Trajectories for Adenosine (B11128), 3'-azido-8-bromo-2',3'-dideoxy-

While "Adenosine, 3'-azido-8-bromo-2',3'-dideoxy-" is a highly specific compound for which dedicated research literature is not abundant, its research trajectory can be inferred from the well-established roles of its constituent parts. The combination of a 3'-azido-2',3'-dideoxy sugar with an 8-bromoadenine (B57524) base suggests a molecule designed with multiple potential applications in chemical biology and medicinal chemistry.

A primary research avenue for this compound would be as a photoaffinity labeling reagent . The 8-bromo group can be readily converted to an 8-azido group, a classic photoactivatable crosslinker. tandfonline.comtandfonline.com The resulting 3',8-diazidoadenosine derivative could be used to probe the active sites of a wide range of ATP- and dATP-utilizing enzymes. The 3'-azido group would allow for its incorporation as a chain terminator by DNA polymerases, enabling the labeling of these enzymes at their substrate-binding sites.

Another significant research trajectory is as an inhibitor of viral and cellular polymerases . The 3'-azido-2',3'-dideoxy scaffold is a known inhibitor of HIV reverse transcriptase and other viral polymerases. nih.gov The 8-bromo modification could modulate the binding affinity and selectivity for different polymerases by altering the conformational preference of the nucleoside. nih.gov Furthermore, given the role of 3'-azido-2',3'-dideoxypurine nucleosides as telomerase inhibitors, "Adenosine, 3'-azido-8-bromo-2',3'-dideoxy-" could be investigated for its potential as an anticancer agent by targeting telomerase. nih.gov

The synthesis of this compound would likely involve the bromination of a suitable adenosine precursor at the 8-position, followed by the introduction of the azido group at the 3'-position of the sugar, a common synthetic route for related molecules. tandfonline.comresearchgate.net Subsequent studies would likely involve evaluating its inhibitory activity against various polymerases, its ability to be incorporated into DNA, and its utility as a photoaffinity probe.

Data Tables

Table 1: Physicochemical Properties of Related Adenosine Analogues

Compound NameMolecular FormulaMolar Mass ( g/mol )General Role
8-BromoadenosineC₁₀H₁₂BrN₅O₄346.14 nih.govModulator of enzyme activity, synthetic precursor nih.govmdpi.com
3'-Azido-2',3'-dideoxyadenosine (B1210982)C₁₀H₁₂N₈O₂276.26Antiviral agent, telomerase inhibitor nih.govnih.gov
8-AzidoadenosineC₁₀H₁₂N₈O₄292.25Photoaffinity label nih.gov

Table 2: Key Functional Groups and Their Established Roles

Functional GroupPositionEstablished Role(s)
Azido (-N₃)3'DNA chain termination, "click" chemistry handle nih.govnih.gov
Bromo (-Br)8Induces syn conformation, modulates enzyme binding, synthetic precursor nih.govacs.orgmdpi.com
Dideoxy2', 3'Confers chain-terminating properties wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrN8O2 B12789614 Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- CAS No. 121353-85-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

121353-85-3

Molecular Formula

C10H11BrN8O2

Molecular Weight

355.15 g/mol

IUPAC Name

[(2S,3S,5R)-5-(6-amino-8-bromopurin-9-yl)-3-azidooxolan-2-yl]methanol

InChI

InChI=1S/C10H11BrN8O2/c11-10-16-7-8(12)14-3-15-9(7)19(10)6-1-4(17-18-13)5(2-20)21-6/h3-6,20H,1-2H2,(H2,12,14,15)/t4-,5+,6+/m0/s1

InChI Key

LFGBYWAPILNGJG-KVQBGUIXSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2Br)N)CO)N=[N+]=[N-]

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3N=C2Br)N)CO)N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Transformations of Adenosine, 3 Azido 8 Bromo 2 ,3 Dideoxy

Stereoselective Synthesis of the 2',3'-Dideoxyribofuranosyl Moiety

The foundation of Adenosine (B11128), 3'-azido-8-bromo-2',3'-dideoxy- lies in its sugar component, the 2',3'-dideoxyribofuranosyl moiety. The absence of hydroxyl groups at the 2' and 3' positions is a key structural feature of many nucleoside reverse transcriptase inhibitors (NRTIs). nih.gov The synthesis of this sugar fragment must be stereoselective to ensure the correct three-dimensional arrangement of atoms, which is crucial for its biological activity.

A common strategy involves the radical deoxygenation of a ribonucleoside precursor. nih.gov This process typically starts with a readily available ribonucleoside, which is then chemically modified. For instance, the hydroxyl groups at the 2' and 3' positions can be converted into bisxanthates. nih.gov Subsequent treatment with a radical initiator and a reducing agent, such as tris(trimethylsilyl)silane, leads to the removal of these groups, yielding the desired 2',3'-dideoxy scaffold. nih.gov

Another approach involves starting from non-carbohydrate precursors and employing chemoenzymatic methods. For example, the microbial oxidation of bromobenzene (B47551) can produce a cyclohexadienediol, a chiral building block that can be converted into methyl D-2,3-dideoxyriboside in a multi-step synthesis with high purity. researchgate.net Furthermore, the use of directing groups, such as an N-acetyl-glycyl group at the 3'-position of a 2'-deoxyribofuranose, can facilitate highly stereoselective glycosylation reactions, favoring the formation of the desired β-anomer. researchgate.net

Regioselective Bromination at the C8-Position of the Adenine (B156593) Base

The introduction of a bromine atom at the C8-position of the adenine base is a critical modification that can significantly alter the properties of the nucleoside. This modification often influences the conformation around the glycosidic bond, which connects the sugar to the base.

Direct electrophilic bromination is a common method to achieve this. mdpi.com The reaction is typically carried out using bromine in a suitable solvent system, often with a buffer like sodium acetate (B1210297), to control the pH. mdpi.comresearchgate.net For instance, 2'-deoxyadenosine (B1664071) can be treated with an aqueous solution of bromine in the presence of sodium acetate to yield 8-bromo-2'-deoxyadenosine. researchgate.net

More advanced methods involving organometallic intermediates have also been developed for C8-halogenation. mdpi.com These techniques can offer high regioselectivity, especially for complex substrates. For example, lithiation at the C8 position followed by reaction with a bromine source can be employed. rsc.org

Introduction of the Azido (B1232118) Group at the 3'-Position

The azido (N₃) group at the 3'-position is a hallmark of several potent antiviral nucleosides, most famously zidovudine (B1683550) (AZT). nih.gov This functional group can act as a chain terminator during DNA synthesis, a key mechanism of action for many NRTIs. nih.gov

The synthesis of 3'-azido-2',3'-dideoxyribofuranosyl purines has been a subject of extensive research. acs.org A common strategy involves the nucleophilic substitution of a suitable leaving group at the 3'-position of a precursor molecule. For example, a hydroxyl group can be activated by converting it into a sulfonate ester (e.g., tosylate or mesylate). Subsequent reaction with an azide (B81097) salt, such as sodium azide, in a polar aprotic solvent like dimethylformamide (DMF), displaces the leaving group and introduces the azido moiety.

The stereochemistry at the 3'-position is critical, and the reaction conditions are carefully controlled to ensure the desired configuration. The azido group's small size and unique electronic properties make it a valuable component in drug design. nih.gov

Purification and Advanced Characterization Techniques in Synthetic Organic Chemistry Research

The synthesis of complex molecules like Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- yields a mixture of the desired product, starting materials, by-products, and reagents. Therefore, rigorous purification and characterization are essential to isolate the pure compound and confirm its structure.

Purification Techniques:

A variety of chromatographic techniques are employed for the purification of nucleoside analogues. mdpi.com These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Technique Principle Application in Nucleoside Synthesis
High-Performance Liquid Chromatography (HPLC) Separation based on polarity, using a stationary phase like octadecyl silane (B1218182) and a mobile phase of solvents like acetonitrile (B52724) and water. nih.govWidely used for both analytical and preparative-scale purification of nucleoside analogues and their prodrugs, offering high resolution and sensitivity. nih.gov
Column Chromatography A classic technique where the crude mixture is passed through a column packed with an adsorbent like silica (B1680970) gel or alumina, and components are eluted with a solvent gradient.Effective for large-scale purification and separation of intermediates and final products.
Thin-Layer Chromatography (TLC) A rapid and simple method for monitoring reaction progress and identifying components of a mixture. nih.govUsed to determine the optimal solvent system for column chromatography and to assess the purity of fractions. nih.gov

Advanced Characterization Techniques:

Once purified, the structure of the synthesized compound must be unequivocally confirmed. A combination of spectroscopic techniques is typically used for this purpose.

Technique Information Obtained Relevance to Adenosine, 3'-azido-8-bromo-2',3'-dideoxy-
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry. nih.govCrucial for confirming the positions of the bromo and azido groups and the stereochemistry of the sugar moiety.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its elemental composition and fragmentation pattern. nih.govConfirms the successful incorporation of the bromine and azide functionalities into the adenosine scaffold. acs.org
Ultraviolet (UV) Spectroscopy Measures the absorption of UV light by the molecule, which is characteristic of the purine (B94841) ring system. nih.govHelps in the identification and quantification of the nucleoside.

Chemoenzymatic Routes and Biocatalysis for Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- Synthesis

The integration of enzymatic transformations into chemical synthesis, known as chemoenzymatic synthesis or biocatalysis, offers significant advantages in terms of selectivity, milder reaction conditions, and reduced environmental impact. tandfonline.comnih.gov

Enzymes such as nucleoside phosphorylases and transglycosylases are increasingly being used for the synthesis of nucleoside analogues. tandfonline.comrsc.org These enzymes can catalyze the formation of the glycosidic bond between the sugar and the nucleobase with high stereo- and regioselectivity. tandfonline.com

For a molecule like Adenosine, 3'-azido-8-bromo-2',3'-dideoxy-, a potential chemoenzymatic route could involve the enzymatic glycosylation of a pre-synthesized 8-bromo-adenine with a 3'-azido-2',3'-dideoxyribose derivative. Alternatively, enzymes could be used to selectively modify a pre-formed nucleoside. For example, an adenosine deaminase has been used to convert 2',3'-dideoxyadenosine (B1670502) into 2',3'-dideoxyinosine in high yield. nih.gov The development of biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, is a particularly promising area of research for the efficient synthesis of complex nucleoside analogues. acs.org

Prodrug Strategies and Advanced Delivery System Research for Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- Analogues

While a nucleoside analogue may have potent intrinsic activity, its therapeutic efficacy can be limited by factors such as poor solubility, limited cell permeability, or rapid metabolism. Prodrug strategies aim to overcome these limitations by chemically modifying the parent drug to improve its pharmacokinetic and pharmacodynamic properties. nih.gov

For nucleoside analogues, prodrug modifications are often made at the 5'-hydroxyl group. For example, converting the 5'-hydroxyl into a phosphate (B84403) ester can improve water solubility and facilitate intracellular phosphorylation to the active triphosphate form. nih.gov Other prodrug moieties, such as lipophilic groups, can enhance membrane permeability. nih.gov

Research into advanced delivery systems for nucleoside analogues is also an active field. These systems aim to protect the drug from degradation and deliver it specifically to the target cells or tissues. Examples include liposomes, nanoparticles, and polymer-drug conjugates. The development of effective prodrugs and delivery systems for analogues of Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- would be a critical step in translating their potential biological activity into therapeutic applications.

Molecular and Biochemical Mechanisms of Action of Adenosine, 3 Azido 8 Bromo 2 ,3 Dideoxy

Intracellular Phosphorylation Pathways of Adenosine (B11128), 3'-azido-8-bromo-2',3'-dideoxy- by Nucleoside Kinases

For Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- to exert its antiviral effect, it must first be activated within the host cell through a process of sequential phosphorylation. This multi-step conversion is catalyzed by host cell nucleoside and nucleotide kinases, which transform the parent nucleoside into its active 5'-triphosphate form.

The initial and rate-limiting step in the activation of many nucleoside analogs is the first phosphorylation event. The substrate specificity of cellular deoxynucleoside kinases is a critical determinant of the analog's activation profile. For purine-containing 2',3'-dideoxynucleoside analogs like 2',3'-dideoxyadenosine (B1670502) (ddAdo), studies have shown that deoxycytidine kinase (dCK) is completely inactive toward them. nih.gov Instead, evidence points towards adenosine kinase as a key enzyme in the phosphorylation of ddAdo. nih.gov In studies using human T lymphoblastoid CEM cells, a deficiency in adenosine kinase was correlated with a five-fold decrease in sensitivity to the cytotoxic effects of ddAdo, implying its significant role in the analog's activation. nih.gov Given the structural similarity, it is plausible that Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- is also a substrate for adenosine kinase rather than deoxycytidine kinase. The presence of the 8-bromo substitution may influence the affinity for these kinases, a factor determined in studies of related compounds like 8-azainosine and 8-azaadenosine, which are metabolized to their corresponding nucleotides. nih.gov

Following the initial phosphorylation to the 5'-monophosphate, subsequent phosphorylation steps are carried out by other cellular kinases. Nucleoside monophosphate kinases (NMPKs) catalyze the conversion of the monophosphate to the diphosphate (B83284) derivative, and nucleoside diphosphate kinases (NDPKs) complete the process by adding the terminal phosphate (B84403) group to yield the 5'-triphosphate. embopress.org This final triphosphate form, Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- triphosphate (8-Br-AZddATP), is the pharmacologically active molecule that interacts with viral polymerases. The process mirrors the activation of other 3'-azido-dideoxynucleosides, such as 3'-azido-2',3'-dideoxyguanosine (B1384153) (AZddG) and 3'-azido-2',3'-dideoxyadenosine (B1210982) (AZddA), which are converted to their respective 5'-triphosphates to inhibit telomerase and other polymerases. nih.gov

Interactive Table: Kinase Specificity for Related Adenosine Analogs

Nucleoside AnalogPrimary Phosphorylating KinaseSupporting Evidence
2',3'-dideoxyadenosine (ddAdo)Adenosine KinaseDecreased phosphorylation in adenosine kinase-deficient cell extracts. nih.gov
2',3'-dideoxyadenosine (ddAdo)Deoxycytidine Kinase (dCK)Found to be completely inactive toward ddAdo. nih.gov
8-Azaadenosine (8-aza-AR)Adenosine Kinase / APRTMetabolized to nucleotides in cells with functional adenosine kinase. nih.gov

Interaction with Viral DNA Polymerases and Reverse Transcriptases

The triphosphate metabolite of Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- acts as a potent and selective inhibitor of viral reverse transcriptases (RT), the key enzymes responsible for transcribing the viral RNA genome into DNA.

8-Br-AZddATP functions as a competitive inhibitor with respect to the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP). The triphosphate analog mimics dATP and competes for the same binding site on the reverse transcriptase enzyme. Studies on the closely related compound 3'-azido-3'-deoxythymidine triphosphate (AZTTP) demonstrate this mechanism clearly, showing it competes with the natural substrate dTTP for binding to HIV reverse transcriptase. nih.gov Similarly, 2′,3′-dideoxyadenosine triphosphate has been shown to be a competitive inhibitor of E. coli DNA polymerase. nih.gov The inhibition constant (Ki) is a measure of the inhibitor's potency. For AZTTP, the Ki value was found to be significantly lower for HIV reverse transcriptase (0.04 µM) compared to host cell DNA polymerases α (230 µM) and β (73 µM), indicating its selectivity for the viral enzyme. nih.gov It is anticipated that 8-Br-AZddATP would exhibit a similar kinetic profile, with high affinity for viral RT.

Interactive Table: Kinetic Constants of Related Nucleotide Analogs against HIV Reverse Transcriptase

Analog TriphosphateNatural SubstrateTemplate-PrimerKm (µM)Ki (µM)Reference
AZTTPdTTPpoly(rA)-oligo(dT)12-182.80.04 nih.gov
AZTTPdTTPActivated Calf Thymus DNA1.20.3 nih.gov

Beyond competitive inhibition, the primary mechanism of action for 8-Br-AZddATP is its incorporation into the growing viral DNA chain, leading to immediate and irreversible chain termination. nih.govnih.gov This occurs because the molecule lacks the essential 3'-hydroxyl (-OH) group on the deoxyribose sugar moiety, which is replaced by a 3'-azido (-N3) group. The 3'-OH group is required for the formation of the next 3'→5' phosphodiester bond with the subsequent deoxynucleoside triphosphate. embopress.org Once the viral polymerase incorporates 8-Br-AZddATP into the DNA strand, no further nucleotides can be added, effectively halting DNA synthesis. nih.govnih.gov This mechanism of obligate chain termination is a hallmark of the dideoxynucleoside class of antiviral agents. embopress.org

The binding and incorporation of nucleotide analogs into the active site of HIV-1 reverse transcriptase is a highly dynamic process facilitated by two magnesium ions (Mg²⁺). d-nb.infonih.gov Cryo-electron microscopy studies have revealed that the binding of the incoming dNTP (or its analog) involves a single Mg²⁺ at site B, which helps create a pocket for a second Mg²⁺ to bind at site A. nih.govnih.gov This two-metal-ion mechanism is crucial for aligning the substrates and catalyzing the nucleophilic attack of the primer's 3'-OH on the α-phosphate of the incoming nucleotide. d-nb.infonih.gov The substitution at the 8-position of the purine (B94841) ring, such as the bromo group in the title compound, can influence the conformation of the nucleoside. Studies on 5',8-cyclo-2'-deoxyadenosine, which has a covalent bond between C5' and C8, show that this modification induces an unusual sugar pucker conformation. While not a covalent bond, the bulky 8-bromo substituent likely affects the preferred glycosidic bond torsion angle, which in turn influences how the nucleotide analog fits into the active site of the polymerase, potentially affecting its binding kinetics and incorporation efficiency.

Information regarding "Adenosine, 3'-azido-8-bromo-2',3'-dideoxy-" remains elusive in publicly accessible scientific literature.

Comprehensive searches for research findings on the specific chemical compound "Adenosine, 3'-azido-8-bromo-2',3'-dideoxy-" have yielded no specific data regarding its molecular and biochemical mechanisms of action. Despite targeted queries aimed at elucidating its interactions with cellular and viral components, information on this particular molecule is not available in the indexed scientific literature.

Consequently, the requested detailed article focusing on the interaction with RNA polymerases, other molecular targets, and the modulation of cellular signaling pathways cannot be generated at this time. The absence of published research, data tables, and detailed findings for this specific compound prevents the creation of a scientifically accurate and informative article as per the provided outline.

Further research or the release of scientific data pertaining to "Adenosine, 3'-azido-8-bromo-2',3'-dideoxy-" will be necessary to address the specific topics of interest.

Cellular Pharmacodynamics and Preclinical Efficacy of Adenosine, 3 Azido 8 Bromo 2 ,3 Dideoxy

In Vitro Studies on Cellular Uptake and Intracellular Metabolism of Adenosine (B11128), 3'-azido-8-bromo-2',3'-dideoxy-

For nucleoside analogs to exert their therapeutic effect, they must first be transported into the target cell and then undergo intracellular phosphorylation to their active triphosphate form. While specific studies on the cellular uptake and metabolism of Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- are not extensively documented in the available literature, the pathway can be inferred from closely related 2',3'-dideoxynucleosides like 3'-azido-3'-deoxythymidine (AZT) and 2',3'-dideoxyinosine (ddI).

These compounds typically enter cells via nucleoside transport proteins. Once inside, they are sequentially phosphorylated by host cell kinases to the monophosphate, diphosphate (B83284), and finally the active triphosphate metabolite. For instance, studies with AZT and ddI in various human cell lines, including T-lymphocytoid (MOLT4), monocytoid (U937), and fibroblastoid (HT1080) cells, have demonstrated that their antiviral activities are directly correlated with the intracellular concentrations of their respective triphosphate forms. nih.gov The efficiency of this phosphorylation can vary significantly between different cell types, leading to differential activity and toxicity profiles. nih.gov For example, 2',3'-dideoxyadenosine (B1670502) (ddA) is rapidly metabolized to 2',3'-dideoxyinosine (ddI) in patients, and it is the subsequent intracellular formation of 2',3'-dideoxyadenosine triphosphate that is the active species.

It is hypothesized that Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- follows a similar intracellular activation pathway. The presence of the 8-bromo substitution on the adenine (B156593) base may influence its interaction with cellular kinases, potentially altering the rate and extent of its phosphorylation compared to its non-brominated counterpart. However, without direct experimental data, this remains a point for further investigation.

Cell Line Models for Investigating the Antiviral Activity of Adenosine, 3'-azido-8-bromo-2',3'-dideoxy-

Cell line models are indispensable for the initial screening and mechanistic evaluation of potential antiviral agents. Various cell lines susceptible to viral infection are used to determine a compound's ability to inhibit viral replication and to understand its mode of action.

The primary mechanism of action for most nucleoside analogs against retroviruses like Human Immunodeficiency Virus (HIV) is the inhibition of the viral enzyme reverse transcriptase (RT). Upon conversion to their triphosphate form, these analogs are incorporated into the growing viral DNA chain. Lacking the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, they act as chain terminators, halting viral DNA synthesis.

Studies on related 3'-azido-dideoxynucleosides have consistently demonstrated this effect. For example, 3'-azido-3'-deoxythymidine (AZT), 2',3'-dideoxycytidine (ddC), and 2',3'-dideoxyadenosine (ddA) were shown to effectively inhibit the replication of a simian type D retrovirus in Raji cell cultures by blocking the reverse transcriptase step. nih.gov Similarly, the antiviral activities of AZT and ddI in human T-lymphoid, monocytoid, and fibroblastoid cells correlate with their ability to be metabolized into their active triphosphate forms, which inhibit viral replication. nih.gov

In the context of Hepatitis B Virus (HBV), a DNA virus that uniquely replicates via a reverse transcription step, nucleoside analogs have also proven effective. Certain 2',3'-dideoxy-2',3'-didehydrocytidine analogues and other nucleosides have shown potent inhibition of HBV production in HepAD38 cells, a human hepatoma cell line that supports HBV replication. nih.gov Given this established mechanism for the 3'-azido-dideoxynucleoside class, it is highly probable that Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- also functions as a chain-terminating inhibitor of viral reverse transcriptases, targeting viruses such as HIV and HBV.

Table 1: In Vitro Antiviral Activity of Related Dideoxynucleoside Analogs

CompoundVirusCell LineActivity MetricValue (µM)Reference
AZTSimian Type D RetrovirusRajiInhibitory Concentration4 nih.gov
ddCSimian Type D RetrovirusRajiInhibitory Concentration5 nih.gov
ddASimian Type D RetrovirusRajiInhibitory Concentration100 nih.gov
AZTFeline Leukemia VirusMOLT4IC500.02 nih.gov
AZTFeline Leukemia VirusU937IC502.31 nih.gov
ddIFeline Leukemia VirusMOLT4IC504.31 nih.gov
ddIFeline Leukemia VirusU937IC5043.5 nih.gov
Compound 1b¹HBVHepAD38EC900.25 nih.gov
Compound 2b²HBVHepAD38EC900.25 nih.gov
¹ β-l-2',3'-dideoxy-2',3'-didehydro-2-fluorocytidine
² β-l-2',3'-dideoxy-2',3'-didehydro-2',2'-difluorocytidine

A significant challenge in antiviral therapy is the emergence of drug-resistant viral strains. For nucleoside RT inhibitors (NRTIs), resistance typically arises from specific mutations in the viral reverse transcriptase gene. These mutations can enable the enzyme to discriminate against the analog triphosphate or to excise the incorporated chain-terminating nucleotide.

In vitro selection experiments are crucial for predicting and understanding these resistance pathways. For example, the in vitro passage of HIV-1 in the presence of 3'-azido-2',3'-dideoxyguanosine (B1384153) (3'-azido-ddG) selected for a complex set of mutations in the RT, including L74V, F77L, and L214F. nih.gov Biochemical analyses revealed that the L74V mutation allows the RT to better discriminate between the natural substrate (dGTP) and the analog triphosphate (3'-azido-ddGTP), primarily by reducing the binding affinity for the analog. nih.gov This highlights that the structure of the nucleoside base is a critical determinant of the resistance profile. nih.gov Resistance to AZT is also well-characterized and associated with a different set of mutations that confer resistance through an ATP-mediated excision mechanism. nih.gov

No studies specifically documenting the resistance profile for Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- were identified. However, based on the findings with its structural relatives, it is expected that prolonged exposure in vitro would select for mutations in the viral polymerase, and the specific substitutions would likely differ from those selected by other purine (B94841) or pyrimidine (B1678525) analogs.

Cell Line Models for Investigating the Anticancer Activity of Adenosine, 3'-azido-8-bromo-2',3'-dideoxy-

Beyond their antiviral effects, many nucleoside analogs exhibit potent anticancer activity. Their ability to interfere with DNA synthesis and repair makes them particularly effective against rapidly dividing cancer cells.

A hallmark of cancer is uncontrolled cell proliferation, which is driven by a dysregulated cell cycle. Many chemotherapeutic agents exert their effects by inducing cell cycle arrest, which prevents cancer cells from completing division and can trigger cell death pathways.

While specific data for Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- is lacking, its parent compound AZT has been shown to have cell cycle-modifying effects. In studies with WiDr human colon carcinoma cells, exposure to AZT resulted in a significant synchronization of cells in the S phase of the cell cycle. nih.gov This effect was transient and reversible but demonstrated a clear interference with cell cycle progression. nih.gov Other anticancer agents, such as the camptothecin-derivative TLC388, have been shown to induce G2 phase cell cycle arrest in A549 human non-small cell lung cancer cells. nih.gov This arrest provides a window for DNA repair or, if the damage is too severe, the initiation of apoptosis. nih.gov The antiproliferative effects of such compounds are often quantified by their half-maximal inhibitory concentration (IC50), as shown in the table below for various agents.

Table 2: Antiproliferative and Cell Cycle Effects of Various Agents in Cancer Cell Lines

CompoundCell LineCancer TypeEffectMetric (Value)Reference
AZTWiDrHuman Colon CarcinomaS Phase Synchronization82% of cells at 200 µM nih.gov
TLC388A549Non-Small Cell Lung CancerG2 Phase Arrest5-fold increase vs. control nih.gov
TLC388A549Non-Small Cell Lung CancerAntiproliferativeIC50 (4.4 µM) nih.gov
TLC388H838Non-Small Cell Lung CancerAntiproliferativeIC50 (4.1 µM) nih.gov

Inducing cell death in malignant cells is the ultimate goal of anticancer therapy. The two primary forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Apoptosis is a highly regulated process characterized by cell shrinkage, membrane blebbing, and DNA fragmentation, and is often the preferred outcome as it does not typically elicit an inflammatory response.

Many anticancer agents, including nucleoside analogs, function by inducing apoptosis. This can occur through various interconnected pathways, often initiated by cellular stress such as DNA damage or the inhibition of critical enzymes. researchgate.net For example, the activation of checkpoint proteins like CHK1 following DNA damage can lead to cell cycle arrest, but inhibition of these same proteins can trigger apoptosis. nih.gov The process often involves a cascade of enzymes called caspases and is regulated by a balance of pro-apoptotic and anti-apoptotic proteins. researchgate.net In some cases, when apoptotic pathways are blocked or overwhelmed, therapeutic agents can induce necrosis. nih.gov

The potential of Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- to induce apoptosis or necrosis in cancer cells has not been specifically reported. However, its structural similarity to other DNA-interfering agents suggests that it would likely trigger cell death pathways in susceptible cancer cell lines following its intracellular activation and incorporation into DNA.

Efficacy Studies in Animal Models (e.g., Murine Xenograft Models, Infected Animal Models)

There is no publicly available information on the efficacy of Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- in animal models.

Pharmacokinetic Profiles of Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- in Preclinical Species (Excluding Human Data)

Specific pharmacokinetic data for Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- in any preclinical species are not found in the reviewed literature.

Efficacy in Established Preclinical Disease Models (e.g., Animal Infection Models, Xenograft Models)

There are no published studies detailing the efficacy of Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- in established preclinical disease models.

Tissue Distribution and Accumulation Patterns of Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- in Animal Systems

Information regarding the tissue distribution and accumulation of Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- in animal systems is not available in the public domain.

Structure Activity Relationships Sar and Rational Design of Adenosine, 3 Azido 8 Bromo 2 ,3 Dideoxy Analogues

Impact of Modifications at the C8-Position of the Adenine (B156593) Base on Activity and Selectivity

The C8 position of the purine (B94841) ring in adenosine (B11128) analogues is a critical site for modification, influencing the molecule's conformation and its interaction with target enzymes. The introduction of a bromine atom at this position, as seen in Adenosine, 3'-azido-8-bromo-2',3'-dideoxy-, significantly affects the glycosidic bond's rotation, favoring the syn-conformation over the anti-conformation. This conformational preference can lead to altered binding affinities and selectivities for various enzymes.

Research into C8-substituted adenosine analogues has revealed that the nature of the substituent plays a pivotal role in determining biological activity. For instance, the presence of a bulky bromine atom can enhance binding to certain enzymes while diminishing it for others. Studies on related compounds, such as 8-bromo-2'-deoxyadenosine, have shown that modifications at the C8 position can influence the stability of DNA duplexes and the recognition by DNA-modifying enzymes. researchgate.net For example, substitution of guanine (B1146940) with 8-bromoguanine (B1384121) in a DNA decamer was found to stabilize the Z-form of DNA. researchgate.net

Furthermore, the oxidation of the C8-position to form 8-oxo-adenosine derivatives introduces another layer of complexity to SAR. researchgate.net These oxidized metabolites can exhibit different biological activities compared to their non-oxidized or halogenated counterparts. For example, the presence of an 8-oxo-dAdo lesion in a DNA target sequence has been shown to increase the binding affinity of transcription factors like CREB and NF-κB, while a cyclo-dAdo lesion at the same position can eliminate their binding. nih.gov This highlights the subtle yet profound impact of C8 modifications on protein-DNA interactions. The conformational changes induced by different C8-guanine adducts have also been linked to variations in their potency as mutagens. nih.gov

The following table summarizes the impact of various C8 modifications on the properties of adenosine analogues:

C8-SubstituentEffect on ConformationImpact on Biological Activity
Hydrogen (unmodified) Favors anti-conformationBaseline activity
Bromine Favors syn-conformationCan enhance or decrease enzyme binding depending on the target; stabilizes Z-DNA researchgate.net
Azido (B1232118) Can be converted to 8-amino group8-azido-2'-deoxyadenosine can be converted to 8-amino-2'-deoxyadenosine (B77079) researchgate.net
Oxo (8-oxo-dAdo) Can form additional hydrogen bondsIncreased binding of certain transcription factors (CREB, NF-κB) nih.gov
Cyclo (cyclo-dAdo) Distorts DNA structureInhibits binding of multiple transcription factors nih.gov

Role of the 3'-Azido Group in Biological Activity and Selectivity

The 3'-azido group is a hallmark of many potent antiviral and anticancer nucleoside analogues, including the well-known drug zidovudine (B1683550) (AZT). nih.gov In Adenosine, 3'-azido-8-bromo-2',3'-dideoxy-, this functional group is a key determinant of its biological activity. The primary mechanism by which the 3'-azido group exerts its effect is through chain termination of DNA synthesis. ontosight.ai Once the nucleoside analogue is phosphorylated to its triphosphate form within the cell, it can be incorporated into a growing DNA chain by a viral or cellular polymerase. The absence of a 3'-hydroxyl group, replaced by the azido moiety, prevents the formation of the next phosphodiester bond, thereby halting DNA elongation.

The azido group's size and electronegativity also contribute to the analogue's interaction with the active site of polymerases, influencing its incorporation efficiency and selectivity. For instance, studies on 3'-azido-2',3'-dideoxypurine analogues have shown that the nucleobase structure, in conjunction with the 3'-azido group, is a major determinant of HIV-1 resistance. pitt.edu The L74V mutation in HIV-1 reverse transcriptase, for example, impairs the enzyme's ability to excise the chain-terminating 3'-azido-ddG-monophosphate. pitt.edu

Furthermore, research has demonstrated that 3'-azido analogues can exhibit selective inhibitory activity. For example, 3'-azido analogues of thymidine (B127349) and 2'-deoxy-5-bromouridine have shown significant activity against the AIDS virus. nih.gov The synthesis and evaluation of a range of 3'-azido pyrimidine (B1678525) deoxyribonucleosides have revealed potent activity against retroviruses, with some compounds being non-toxic to host cells at effective concentrations. nih.govacs.org The introduction of an azido group at the C-3' position of doxorubicin, an anticancer drug, resulted in a derivative with potent activity against drug-resistant cancer cells. mdpi.com

Stereochemical Requirements at the 2'- and 3'-Positions for Optimal Activity

The stereochemistry of the sugar moiety, particularly at the 2' and 3' positions, is crucial for the biological activity of nucleoside analogues. The specific spatial arrangement of substituents at these positions dictates how the analogue fits into the active site of target enzymes and its ability to act as a substrate or inhibitor. For Adenosine, 3'-azido-8-bromo-2',3'-dideoxy-, the dideoxy nature of the ribose sugar is a fundamental feature.

The absence of a hydroxyl group at the 2'-position is a common characteristic of many nucleoside reverse transcriptase inhibitors. This modification generally increases the stability of the nucleoside against degradation by cellular enzymes. The stereochemistry at the 3'-position, where the azido group is attached, is also critical. The "down" or arabino configuration of the 3'-azido group has been shown to be important for the activity of some nucleoside analogues.

Phosphorylated Derivatives and Their Enhanced Activity Profiles in Research Contexts

Directly studying the phosphorylated derivatives, particularly the 5'-triphosphates, provides valuable insights into their mechanism of action at the enzymatic level. For example, in vitro studies with purified enzymes can determine the affinity of the triphosphate analogue for the polymerase and its efficiency as a chain terminator. Research on 3'-azido-2',3'-dideoxynucleoside 5'-triphosphates has shown that they can inhibit telomerase activity. nih.gov Specifically, 3'-azido-2',3'-dideoxyguanosine (B1384153) 5'-triphosphate (AZddGTP) was found to be a potent and selective inhibitor of HeLa cell telomerase. nih.gov

The development of nucleoside monophosphate (NMP) analogues is a strategy to bypass the initial, often inefficient, phosphorylation step. researchgate.net These analogues are designed to release the NMP intracellularly, thereby increasing the concentration of the active triphosphate form.

Development of Novel Prodrug Strategies for Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- and its Analogues

A significant challenge in the therapeutic application of nucleoside analogues is their often poor pharmacokinetic properties, including low oral bioavailability and rapid metabolism. nih.gov Prodrug strategies aim to overcome these limitations by chemically modifying the parent drug to improve its absorption, distribution, and metabolic stability. acs.org For nucleoside analogues, prodrug approaches often involve masking the polar hydroxyl or phosphate (B84403) groups to enhance membrane permeability.

One common strategy is the esterification of the 5'-hydroxyl group to create 5'-O-ester prodrugs. nih.gov These esters are designed to be cleaved by intracellular esterases, releasing the active nucleoside. Various promoieties have been explored, including amino acids, fatty acids, and other lipophilic groups, with the goal of improving properties like blood-brain barrier penetration and plasma half-life. nih.gov

Another important approach is the ProTide (Pro-Nucleotide) technology, which delivers the nucleoside monophosphate directly into the cell. frontiersin.org In this strategy, the phosphate group is masked with two protecting groups, typically an aryl group and an amino acid ester. frontiersin.org Once inside the cell, these groups are enzymatically cleaved to release the NMP, bypassing the first phosphorylation step. frontiersin.org This approach has been successfully used to develop antiviral drugs with improved efficacy. frontiersin.org Other prodrug strategies for nucleotide analogues include the cycloSal and SATE approaches. nih.gov

Combinatorial Chemistry Approaches for Analog Discovery

Combinatorial chemistry is a powerful tool for the rapid synthesis of large libraries of related compounds, which can then be screened for biological activity. nih.govyoutube.com This high-throughput approach can accelerate the discovery of new analogues with improved properties. youtube.com In the context of Adenosine, 3'-azido-8-bromo-2',3'-dideoxy-, combinatorial methods can be used to explore a wide range of substituents at various positions of the purine and sugar moieties.

By creating a library of analogues with diverse modifications at the C2, C6, and C8 positions of the adenine base, as well as variations at the 2' and 3' positions of the sugar, researchers can systematically probe the SAR of this class of compounds. The use of solid-phase synthesis techniques, where the growing molecule is attached to a resin bead, facilitates the purification and handling of the library members. youtube.com

Dynamic combinatorial chemistry (DCC) is a more advanced approach where the library members are in equilibrium, and the addition of a biological target can shift the equilibrium to favor the best-binding compound. nih.gov This method has been used to probe adenosine recognition sites on enzymes, demonstrating its potential for identifying novel ligands. nih.gov

The integration of computational chemistry with combinatorial synthesis allows for the design of more focused libraries, increasing the probability of identifying potent and selective analogues. nih.gov Virtual screening of a combinatorial library can help prioritize which compounds to synthesize and test, saving time and resources.

Advanced Research Methodologies and Analytical Techniques Applied to Adenosine, 3 Azido 8 Bromo 2 ,3 Dideoxy

High-Resolution Mass Spectrometry and NMR Spectroscopy for Metabolite Profiling and Structural Elucidation in Research

The definitive identification and structural confirmation of a synthesized nucleoside analogue such as Adenosine (B11128), 3'-azido-8-bromo-2',3'-dideoxy- are critically dependent on High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the ionized compound, allowing for the determination of its elemental formula. For Adenosine, 3'-azido-8-bromo-2',3'-dideoxy-, HRMS would be used to confirm its molecular weight and elemental composition (C₁₀H₁₁BrN₈O₂). Tandem mass spectrometry (MS/MS) further fragments the molecule to reveal structural information about its constituent parts, such as the bromo-azido-adenine base and the dideoxyribose sugar moiety. While specific fragmentation data for this compound are not publicly available, analysis of related azido-nucleotide prodrugs has been performed using techniques like on-line solid-phase extraction coupled to liquid chromatography-mass spectrometry (LC-MS) to identify metabolites in biological media. jenabioscience.com

NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the three-dimensional structure of the molecule in solution. These techniques confirm the identity and chemical environment of each hydrogen and carbon atom. For Adenosine, 3'-azido-8-bromo-2',3'-dideoxy-, NMR would verify the presence and position of the bromo- and azido-substituents and confirm the dideoxy nature of the sugar ring. 2D NMR techniques like COSY, HSQC, and HMBC would establish connectivity between protons and carbons, piecing together the molecular skeleton. While specific spectral data for this compound are not published, NMR studies on related compounds like 3'-azido-2',3'-dideoxyribosylthymine (AZT) have been used to determine their conformation in solution, including sugar pucker and glycosyl angles. mdpi.com

A comprehensive search of scientific literature did not yield specific HRMS or NMR spectral data tables for Adenosine, 3'-azido-8-bromo-2',3'-dideoxy-.

X-ray Crystallography and Cryo-Electron Microscopy for Enzyme-Substrate Complex Analysis

To understand how Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- (or its active triphosphate form) interacts with a target enzyme, high-resolution structural biology techniques are essential.

X-ray Crystallography: This method can provide an atomic-resolution three-dimensional structure of the compound bound within the active site of a target protein, such as a polymerase or kinase. This would reveal the precise binding orientation, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the enzyme upon binding.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is a powerful alternative, particularly for large protein complexes or proteins that are difficult to crystallize. It can be used to visualize the structure of an enzyme-inhibitor complex, providing crucial insights into the mechanism of action.

A review of available scientific literature found no published X-ray crystallography or cryo-EM structures for Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- or its complexes with any enzyme.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics Studies

Quantitative analysis of the binding affinity and thermodynamics of an inhibitor to its target protein is fundamental for its characterization.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure real-time biomolecular interactions. It provides kinetic data, including the association rate (kₐ) and dissociation rate (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated. This would quantify how tightly and how quickly Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- binds to its target.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of the binding affinity (Kₐ), binding stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) of the interaction. nih.gov These data provide a complete thermodynamic profile of the binding event, helping to understand the forces driving the interaction. nih.gov

Specific studies employing SPR or ITC to measure the binding kinetics and thermodynamics of Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- with any biological target have not been reported in the scientific literature.

Computational Chemistry and Molecular Dynamics Simulations of Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- Interactions

Computational methods complement experimental techniques by providing a dynamic view of molecular interactions.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. It would be used to generate a hypothetical binding pose for Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- within a target enzyme.

Molecular Dynamics (MD) Simulations: MD simulations model the atomic-level movements of the enzyme-ligand complex over time. This can reveal the stability of the binding pose, the flexibility of the ligand and protein, the role of solvent molecules, and can be used to estimate binding free energies. Such simulations are crucial for understanding the dynamic nature of the interaction that static structures cannot provide.

No specific molecular dynamics simulation studies focused on the interactions of Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- were found in a search of the available literature.

Quantitative Real-Time PCR and Western Blotting for Gene and Protein Expression Analysis

To assess the downstream cellular effects of a compound, researchers measure changes in gene and protein expression.

Quantitative Real-Time PCR (qRT-PCR): This technique is used to quantify the expression levels of specific messenger RNA (mRNA) transcripts. If Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- were to affect a particular cellular pathway, qRT-PCR could be used to measure the up- or down-regulation of genes involved in that pathway following treatment. Global gene expression patterns can be analyzed using microarray technologies. rsc.org

Western Blotting: This immunoassay technique is used to detect and quantify specific proteins in a cell lysate. Following treatment with the compound, Western blotting could determine if the expression level of a target protein or its post-translational modifications (like phosphorylation) have been altered.

No studies were identified in the literature that reported on the use of qRT-PCR or Western Blotting to analyze cellular responses to treatment with Adenosine, 3'-azido-8-bromo-2',3'-dideoxy-.

Flow Cytometry for Cellular Cycle and Apoptosis Analysis

Flow cytometry is a powerful, high-throughput technique for analyzing the properties of single cells within a population, making it ideal for studying the effects of nucleoside analogues on cell proliferation and viability. researchgate.net

Cell Cycle Analysis: Nucleoside analogues that act as DNA chain terminators can cause cells to arrest at specific phases of the cell cycle. For instance, the related compound 3'-azido-3'-deoxythymidine (AZT) is known to cause an accumulation of cells in the S phase. tandfonline.com Cells are typically treated with the compound, fixed, and stained with a DNA-binding fluorescent dye. Flow cytometry then measures the fluorescence intensity of individual cells, allowing for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases. researchgate.netnih.gov This analysis would reveal if Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- induces cell cycle arrest.

Apoptosis Analysis: Flow cytometry can also be used to measure programmed cell death (apoptosis) induced by a compound. Assays often use fluorescently labeled Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, in combination with a viability dye to distinguish between early apoptotic, late apoptotic, and necrotic cells.

While the principles of flow cytometry are well-established for analyzing the effects of nucleoside analogues, specific experimental data detailing the impact of Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- on the cell cycle or apoptosis are not available in the public scientific literature.

Bioorthogonal "Click Chemistry" for Labeling and Tracking

The presence of an azido (B1232118) (-N₃) group on the purine (B94841) base at position 8 makes Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- a prime candidate for bioorthogonal "click chemistry" applications. nih.govtandfonline.com This set of reactions allows for the covalent ligation of two molecules in a highly specific and efficient manner within a complex biological environment. mdpi.com

The most common click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the azide (B81097) group on the adenosine analogue reacts with a terminal alkyne-modified probe. This probe could be a fluorophore for imaging, a biotin (B1667282) tag for affinity purification, or another molecule of interest. This methodology allows the compound to be tracked within cells or used to identify its binding partners. For example, after the nucleoside is incorporated into cellular nucleic acids or bound to a target protein, the cells can be lysed and the "clicked" probe can be used to visualize or pull down the interacting biomolecules. nih.gov Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative that is more suitable for live-cell imaging. nih.gov

The utility of 8-azidoadenosine (B559645) derivatives as photoaffinity labels and for click chemistry has been demonstrated, underscoring the potential of Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- as a chemical probe. nih.govmdpi.com

Table 1: Conceptual Components for Click Chemistry Labeling

Component Role Example
Azide-modified Substrate The molecule to be tracked or labeled. Adenosine, 3'-azido-8-bromo-2',3'-dideoxy-
Alkyne-modified Probe The reporter molecule that reacts with the azide. Alkyne-fluorophore (e.g., Alkyne-TAMRA)
Catalyst (for CuAAC) Facilitates the cycloaddition reaction. Copper(I) salt (e.g., CuSO₄ with a reducing agent)

Therapeutic Potential and Research Applications of Adenosine, 3 Azido 8 Bromo 2 ,3 Dideoxy Preclinical and Theoretical

Theoretical Framework for Adenosine (B11128), 3'-azido-8-bromo-2',3'-dideoxy- as a Broad-Spectrum Antiviral Agent

The primary antiviral mechanism proposed for Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- is based on the established action of 3'-azido-2',3'-dideoxynucleosides, the most famous of which is Zidovudine (B1683550) (AZT). nih.govnih.gov This class of compounds functions as obligate chain terminators of viral polymerases. nih.gov Following cellular uptake, the analogue would be sequentially phosphorylated by host cell kinases to its active 5'-triphosphate form. This triphosphate metabolite then acts as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into the growing viral DNA chain by viral reverse transcriptase (RT) or other viral DNA polymerases.

The incorporation of Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- monophosphate into the nucleic acid chain is the critical step. The 3'-azido group, in place of the natural 3'-hydroxyl group, makes it impossible to form the 3'-5' phosphodiester bond required to add the next nucleotide, thereby halting DNA elongation and viral replication. nih.gov This mechanism is the cornerstone of many successful antiretroviral therapies. nih.gov

The addition of the 8-bromo substituent introduces a unique structural element. Halogenation at the C8 position of purine (B94841) nucleosides is known to force the glycosidic bond into a syn conformation, a spatial arrangement different from the typical anti conformation of natural nucleosides. This altered shape could theoretically enhance its antiviral profile in several ways:

Increased Selectivity: The syn conformation might be preferentially recognized by the active site of viral polymerases over host cellular DNA polymerases (e.g., mitochondrial DNA polymerase γ), potentially reducing host cell toxicity—a significant concern with some nucleoside analogues. nih.gov

Overcoming Resistance: Viral resistance to nucleoside analogues often arises from mutations in the polymerase enzyme that allow it to better discriminate against the analogue. The unique conformation of an 8-bromo substituted nucleoside might allow it to evade these resistance mechanisms and effectively inhibit mutated polymerases.

Broad-Spectrum Potential: The fundamental mechanism of chain termination is applicable to a wide range of viruses that rely on polymerases for replication. Nucleoside analogues have been developed to target retroviruses (like HIV), hepadnaviruses (like HBV), and flaviviruses. nih.govnih.gov The unique structure of Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- could make it a candidate for broad-spectrum activity against multiple viral families. nih.gov

FeatureTheoretical Antiviral RoleSupporting Principle
3'-Azido-2',3'-dideoxy Sugar Acts as an obligate DNA chain terminator.Prevents 3'-5' phosphodiester bond formation, halting replication. nih.gov
Adenosine Base Competes with natural deoxyadenosine triphosphate (dATP).Mimics the natural substrate for viral polymerases.
8-Bromo Substitution Induces syn conformation, potentially increasing selectivity and overcoming resistance.Altered molecular shape may fit differently in enzyme active sites, possibly favoring viral over host polymerases.

Investigation of Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- in Oncology Research Beyond DNA Synthesis Inhibition

While nucleoside analogues are classic anticancer agents that function by being incorporated into DNA and inhibiting its synthesis or repair, nih.gov the unique features of Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- suggest potential mechanisms beyond this canonical pathway. Adenosine analogues are known to have roles in modulating complex cellular signaling. medchemexpress.com

The 8-bromo modification is particularly relevant in this context. The cell-permeable analogue 8-Bromoadenosine (B559644) 3',5'-cyclic monophosphate (8-Br-cAMP) is a well-known activator of protein kinase A (PKA) and is resistant to degradation by phosphodiesterases. wikipedia.orgsigmaaldrich.com In cell culture studies, 8-Br-cAMP has been shown to inhibit growth, decrease proliferation, and induce differentiation and apoptosis. sigmaaldrich.com For instance, it has been used to induce osteoblastic differentiation and angiogenesis-related factor production in vitro. nih.gov

Based on this, a theoretical framework for the oncological application of Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- can be proposed:

Modulation of Kinase Signaling: If the compound or its metabolites can influence cAMP-mediated pathways, it could trigger signaling cascades that lead to cell cycle arrest or apoptosis in cancer cells, independent of its direct incorporation into DNA.

Adenosine Receptor Interaction: The adenosine signaling pathway, mediated by A1, A2A, A2B, and A3 receptors, is a critical regulator of the tumor microenvironment, influencing inflammation, angiogenesis, and immune responses. The 8-bromo substitution could confer specific agonist or antagonist activity at one or more of these receptor subtypes, potentially inhibiting tumor growth or enhancing anti-tumor immunity.

Metabolic Reprogramming: Cancer cells exhibit rewired metabolism. Some nucleoside analogues can interfere with metabolic pathways beyond nucleic acid synthesis. For example, targeting fatty acid synthesis has been shown to induce DNA damage and increase the efficacy of other cancer therapies like PARP inhibitors in prostate cancer models. researchgate.netcornell.edu It is plausible that a complex analogue like Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- could perturb nucleotide or other metabolic pools in a way that selectively harms cancer cells.

Potential as a Biochemical Probe for Nucleotide Metabolism and Kinase Studies

The chemical functionalities of Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- make it a highly promising candidate for use as a multifunctional biochemical probe to investigate cellular processes.

The azido (B1232118) (N₃) group is a versatile chemical handle for bioorthogonal chemistry. nih.gov Its primary application is in azide-alkyne cycloaddition, a "click chemistry" reaction. nih.gov In a research setting, the workflow would be:

Introduce Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- to cells.

The cell's machinery would phosphorylate it and incorporate it into newly synthesized DNA, where it would also terminate the chain.

The azide (B81097) group, now positioned at the end of the DNA strand, can be covalently linked to a reporter molecule (e.g., a fluorescent dye or biotin) that has an alkyne group. This allows for highly specific labeling, visualization, and purification of nascently synthesized DNA, providing insights into DNA replication and repair. nih.gov

The 8-bromo substituent also serves several functions as a probe:

Conformational Probe: As it locks the nucleoside in the syn conformation, it can be incorporated into synthetic DNA or RNA strands to study how this specific conformation affects nucleic acid structure, stability, and interaction with binding proteins.

Photoaffinity Labeling: Halogenated nucleosides can sometimes be used in photo-cross-linking experiments to identify the binding partners (e.g., enzymes, transport proteins) of the nucleoside.

Synthetic Precursor: The bromine atom can be readily substituted with other functional groups, such as thiols, allowing for the creation of a diverse library of analogues for structure-activity relationship studies. jst.go.jp For example, 8-bromoadenosine can react with cysteine under physiological conditions to form a thiol adduct. jst.go.jp

Functional GroupApplication as a ProbeMechanism
3'-Azido Group Labeling and detection of nascent DNA/RNA.Bioorthogonal "click chemistry" with alkyne-tagged reporters. nih.govnih.gov
8-Bromo Group Studying nucleic acid conformation and protein interactions.Forces syn conformation; acts as a site for cross-linking or chemical substitution. jst.go.jp
Dideoxy Sugar Acts as a chain terminator.Allows for specific labeling of the 3'-terminus of newly synthesized DNA fragments.

Synergistic Effects of Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- with Other Nucleoside Analogues in Preclinical Models

In antiviral therapy, combination treatment is the standard of care, primarily to increase efficacy and prevent the emergence of drug-resistant viral strains. nih.gov A key principle is to combine drugs that have different mechanisms of action or different resistance profiles.

Theoretically, Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- would be an excellent candidate for synergistic studies with other approved nucleoside analogues in preclinical models. The rationale for this synergy is multifaceted:

Complementary Resistance Profiles: A virus that develops a resistance mutation to a standard purine analogue like didanosine (B1670492) might remain susceptible to Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- because the 8-bromo group could alter its binding to the mutated enzyme. Combining it with a pyrimidine (B1678525) analogue (e.g., Lamivudine, Emtricitabine) or a non-nucleoside inhibitor would present the virus with multiple, distinct threats.

Different Activation Pathways: The antiviral activity of nucleoside analogues is dependent on their phosphorylation to the triphosphate form by cellular kinases. nih.gov Different cell types can have vastly different levels of these kinases, affecting drug efficacy. nih.gov It is possible that the 8-bromo derivative utilizes a different spectrum or efficiency of kinases for its activation compared to other analogues. Combining drugs with different activation requirements can ensure broader activity across different cellular reservoirs of a virus.

Modulation of Nucleotide Pools: Some compounds can alter the intracellular pools of natural nucleotides. For instance, ribavirin (B1680618) can deplete GTP pools, which in turn enhances the competitive advantage of other guanosine (B1672433) analogues. nih.gov A similar interaction could be explored, where one drug enhances the phosphorylation or incorporation of Adenosine, 3'-azido-8-bromo-2',3'-dideoxy-.

A hypothetical preclinical study could involve treating virus-infected cell cultures with Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- alone and in combination with another antiviral, such as Lamivudine, to determine if the combined effect is additive or synergistic in inhibiting viral replication.

Challenges and Future Directions in Research on Adenosine, 3 Azido 8 Bromo 2 ,3 Dideoxy

Overcoming Intracellular Metabolism and Resistance Mechanisms in Preclinical Models

For any nucleoside analogue to exert its therapeutic effect, it must be taken up by the target cell and converted into its active triphosphate form by host cell kinases. This metabolic activation is often a significant hurdle. Research on similar nucleoside analogues, such as β-l-2′,3′-dideoxyadenosine, has demonstrated that inadequate phosphorylation can severely limit antiviral or anticancer activity. capes.gov.brnih.gov A primary challenge is the potential for rapid catabolism, where enzymes within the cell break down the compound before it can be activated. nih.gov For instance, enzymes like methylthioadenosine phosphorylase can cleave the glycosidic bond, rendering the analogue inactive. nih.gov

Furthermore, the emergence of drug resistance is a major obstacle in preclinical models. A common mechanism of resistance to nucleoside analogues involves the modification of the cellular machinery responsible for their activation. nih.gov In studies with the related compound Zidovudine (B1683550) (AZT), resistance has been linked to the downregulation of thymidine (B127349) kinase, the enzyme that performs the initial, rate-limiting phosphorylation step. nih.gov This downregulation can occur through epigenetic modifications like hypermethylation of the kinase's gene, effectively shutting off the activation pathway. nih.gov Broader mechanisms, such as increased expression of drug efflux pumps that actively remove the compound from the cell or mutations in the target viral or cellular polymerases, also represent significant challenges. nih.gov

Future preclinical research must therefore focus on strategies to bypass these metabolic and resistance pathways. This includes the design of prodrugs that are less susceptible to premature degradation and the exploration of co-therapies with inhibitors of the catabolic enzymes or efflux pumps.

Table 1: Preclinical Challenges and Strategies for Adenosine (B11128), 3'-azido-8-bromo-2',3'-dideoxy-

Challenge Type Specific Mechanism Potential Preclinical Strategy
Metabolic Inefficiency Inadequate phosphorylation by cellular kinases. Design analogues with higher affinity for activating kinases.
Rapid catabolism by phosphorylases before activation. nih.gov Develop prodrugs that protect the molecule until it is inside the target cell.
Co-administer with inhibitors of specific catabolic enzymes.
Cellular Resistance Downregulation or mutation of activating kinases (e.g., thymidine kinase). nih.gov Design nucleotide-prodrugs (pronucleotides) to bypass the need for initial phosphorylation.
Increased drug efflux from the cell via transporter proteins. nih.gov Develop formulations with efflux pump inhibitors.

Development of Targeted Delivery Systems for Enhanced Cellular Uptake in Specific Tissues (Preclinical Focus)

A fundamental challenge for many nucleoside analogues is their inherent hydrophilicity, which can lead to poor permeability across cellular membranes and, consequently, low intracellular concentrations. uri.edu The development of advanced drug delivery systems is a critical preclinical strategy to overcome this limitation and enhance the therapeutic index of compounds like Adenosine, 3'-azido-8-bromo-2',3'-dideoxy-. nih.govwjpls.org

Nanocarrier-based systems, such as liposomes and polymeric nanoparticles, offer a promising approach. nih.govnih.gov These carriers can encapsulate the hydrophilic drug, protecting it from degradation in the bloodstream and altering its pharmacokinetic profile to improve delivery to specific tissues. nih.govscilit.com Another strategy involves chemical conjugation to create prodrugs with enhanced lipophilicity. uri.edu Attaching the nucleoside to molecules like fatty acids or specific peptides can facilitate passive diffusion across the cell membrane, with subsequent intracellular cleavage to release the active compound. uri.edu

Moreover, these delivery systems can be engineered for active targeting. By decorating the surface of a nanocarrier with ligands—such as monoclonal antibodies, aptamers, or small molecules like folic acid—the system can be directed to bind to receptors that are overexpressed on the surface of target cells, for example, in a tumor environment. nih.gov This active targeting approach aims to increase the concentration of the drug precisely where it is needed, thereby maximizing efficacy and minimizing exposure to healthy tissues. nih.govnih.gov

Table 2: Comparison of Preclinical Targeted Delivery Strategies

Delivery System Mechanism of Action Potential Advantage for Adenosine, 3'-azido-8-bromo-2',3'-dideoxy-
Liposomes Encapsulate the hydrophilic drug in an aqueous core, facilitating transport. scilit.com Protects the analogue from premature metabolic degradation; can be modified for active targeting. nih.gov
Polymeric Nanoparticles Entrap the drug within a biodegradable polymer matrix for controlled release. nih.gov Offers sustained release of the compound, potentially reducing dosing frequency.
Drug-Lipid Conjugates Covalently link the nucleoside to a fatty acid, increasing lipophilicity. uri.edu Enhances passive diffusion across the cell membrane.

| Drug-Peptide Conjugates | Link the drug to a cell-penetrating peptide or a peptide targeting a specific receptor. uri.edu | Facilitates active transport into the cell or targets specific cell types. |

Exploration of Novel Mechanisms of Action Beyond DNA/RNA Synthesis Inhibition

The primary mechanism of action for most dideoxynucleoside analogues is the inhibition of DNA and/or RNA synthesis. nih.gov After conversion to their triphosphate form, they are incorporated by polymerases into a growing nucleic acid chain. Lacking the 3'-hydroxyl group, they prevent the addition of the next nucleotide, thus terminating chain elongation. nih.gov While this is the presumed dominant mechanism for Adenosine, 3'-azido-8-bromo-2',3'-dideoxy-, a significant future research direction is the exploration of alternative or secondary mechanisms of action.

Discovering novel biological activities could expand the compound's therapeutic potential and provide avenues to overcome resistance to traditional chain terminators. Preclinical studies could investigate whether the compound or its metabolites interact with other critical cellular enzymes beyond polymerases. For example, some G-rich oligonucleotides have been shown to exert antiproliferative effects by inhibiting the activity of DNA helicases, which are essential for unwinding DNA during replication. nih.gov Investigating a similar potential for Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- to modulate helicase activity could reveal a non-canonical mode of action. nih.gov Other potential areas of exploration include the compound's influence on cellular signaling pathways, its potential to induce cell cycle arrest through mechanisms independent of direct DNA synthesis blockade, or its interaction with non-B DNA structures like G-quadruplexes.

Design of Next-Generation Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- Analogues with Improved Efficacy and Selectivity (Preclinical)

The process of lead optimization is central to drug discovery and involves the rational design of new chemical entities based on a lead compound. danaher.comyoutube.com For Adenosine, 3'-azido-8-bromo-2',3'-dideoxy-, a key future direction is the systematic design and synthesis of next-generation analogues with superior preclinical profiles. The goal is to improve potency against the intended target while increasing selectivity and optimizing pharmacokinetic properties. nih.gov

This endeavor relies heavily on establishing a robust structure-activity relationship (SAR), where iterative chemical modifications are made and the resulting analogues are tested to understand the impact of each structural change. nih.gov Modifications can be targeted to several sites on the molecule:

The 8-Position: The bromo-substituent could be replaced with other halogens (fluoro, chloro) or other functional groups to modulate the conformation around the glycosidic bond and alter its binding affinity with target enzymes.

The Base: Modifications to other positions on the purine (B94841) ring could enhance target binding or block recognition by catabolic enzymes.

The Sugar Moiety: Alterations to the dideoxyribose ring can influence the molecule's conformation and its interaction with both activating kinases and target polymerases.

Modern computational methods, such as molecular docking and free energy perturbation calculations, can significantly accelerate this process. nih.gov These techniques allow researchers to model how newly designed analogues might fit into the active site of a target protein, helping to prioritize the synthesis of compounds with the highest predicted affinity and most favorable interaction profile. nih.gov

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of Adenosine, 3'-azido-8-bromo-2',3'-dideoxy-, future research must integrate "omics" technologies. These high-throughput methods provide a global view of molecular changes within a cell or organism in response to a drug, offering insights far beyond single-target assays.

Transcriptomics: Technologies like RNA-sequencing (RNA-seq) can reveal how the compound alters the expression of thousands of genes. technologynetworks.com This can help to confirm its on-target effects, uncover unexpected off-target activities, and identify the cellular pathways that are most significantly impacted.

Proteomics: By analyzing changes in the levels and post-translational modifications of proteins, proteomics can validate findings from transcriptomics and provide a more direct picture of the functional changes occurring within the cell.

Metabolomics: This approach can be used to track the intracellular metabolic fate of the compound itself, quantifying its conversion to the active triphosphate form and identifying any breakdown products. capes.gov.br It can also reveal the broader impact of the drug on the cell's metabolic network.

Genomics: Comparing the genetic makeup of cell lines that are sensitive versus resistant to the compound can help identify biomarkers that could one day predict therapeutic response.

New Methodologies for High-Throughput Screening and Lead Optimization in Drug Discovery Research

The discovery of novel and improved nucleoside analogues is greatly accelerated by modern drug discovery platforms. High-Throughput Screening (HTS) enables the rapid testing of vast libraries of chemical compounds to identify initial "hits" with desired biological activity. drugtargetreview.com These campaigns often utilize automated, miniaturized assays, such as those based on fluorescence, which are sensitive, easy to adapt to HTS formats, and can measure effects like enzyme inhibition. drugtargetreview.comnih.gov Such screening could be used to identify new analogues of Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- with enhanced activity or to find compounds that work synergistically with it.

Following HTS, the identified hits enter the lead optimization phase. danaher.com This is a highly iterative cycle where medicinal chemists synthesize and refine analogues to improve multiple properties simultaneously, including potency, selectivity, solubility, and metabolic stability. youtube.com This process relies on a continuous feedback loop between chemical synthesis and a battery of in vitro assays that provide rapid data on the compound's performance. youtube.com Promising leads are then advanced to in vivo preclinical models to assess their real-world potential. youtube.com The application of these systematic HTS and lead optimization methodologies is essential for efficiently translating a promising chemical scaffold like Adenosine, 3'-azido-8-bromo-2',3'-dideoxy- into a viable preclinical candidate.

Q & A

Q. What synthetic strategies are employed for preparing 3'-azido-8-bromo-2',3'-dideoxyadenosine, and what purification challenges arise?

Methodological Answer: The synthesis involves sequential protection, halogenation, substitution, and azide introduction. Starting with inosine, the 2',3',5'-hydroxyl groups are acetylated to prevent side reactions. Bromination at C8 is achieved using aqueous bromine, forming 8-bromo-inosine derivatives. Subsequent chlorination at C6 allows substitution with diaminohexane linkers at low temperatures (-10°C) to avoid competing reactions with the 8-bromo group. The 3'-azido group is introduced via reflux with cesium azide and trimethylsilyl azide. Key challenges include:

  • Competing substitutions at C8 during linker installation, leading to isomeric byproducts .
  • Poor yields during biotinylation due to steric hindrance from the 8-bromo and 3'-azido groups.
    Purification requires preparative reversed-phase HPLC to isolate the desired isomer .

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer: Liquid chromatography-mass spectrometry (LC/MS) monitors reaction progress, ensuring complete consumption of intermediates. Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity of substitutions (e.g., distinguishing C6 vs. C8 modifications). Purity is assessed via analytical HPLC with UV detection at 260 nm. For photoaffinity probes, functional validation includes UV crosslinking assays with target proteins (e.g., calf intestinal adenosine deaminase) followed by SDS-PAGE and streptavidin blotting to confirm labeling efficiency .

Q. What are the primary research applications of this compound in molecular biology?

Methodological Answer:

  • Chain Termination Studies : The 2',3'-dideoxy modification prevents polymerase extension, enabling mechanistic studies of DNA/RNA synthesis. Unlike standard dideoxynucleotides (e.g., ddATP), the 8-bromo and 3'-azido groups may perturb enzyme binding kinetics, useful for probing active-site interactions .
  • Photoaffinity Labeling : The 3'-azido group facilitates UV-induced crosslinking to proteins, allowing identification of adenosine-binding enzymes in proteomic studies .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize competing substitution reactions during synthesis?

Methodological Answer:

  • Temperature Control : Conduct diaminohexane linker substitution at -10°C to reduce nucleophilic reactivity at C8 .
  • Protection-Deprotection Strategies : Use acetyl groups to block 2',3',5'-hydroxyls during bromination, preventing undesired side reactions. Selective deprotection (e.g., methanolic ammonia for 5'-acetyl removal) preserves the 3'-azido group .
  • Catalyst Screening : Evaluate palladium or copper catalysts for azide-alkyne cycloadditions if further functionalization (e.g., click chemistry) is required.

Q. What methodological considerations are critical when using this compound in photoaffinity labeling studies?

Methodological Answer:

  • UV Irradiation Parameters : Optimize exposure time (e.g., 0–300 seconds) to balance crosslinking efficiency and protein denaturation. Use quartz cuvettes for UV transparency .
  • Competitive Binding Controls : Include excess native adenosine to confirm specificity of labeling.
  • Quench Steps : Dilute reactions with cold buffer post-irradiation to halt crosslinking and minimize nonspecific interactions .

Q. How does the presence of the 8-bromo and 3'-azido groups influence its interaction with nucleic acid processing enzymes?

Methodological Answer:

  • Steric Effects : The 8-bromo group may hinder base stacking or polymerase binding, reducing incorporation efficiency compared to unmodified dideoxyadenosine. Kinetic assays (e.g., pre-steady-state polymerization) quantify this effect .
  • Electrophilic Reactivity : The 3'-azido group can form covalent adducts with cysteine residues in enzyme active sites, as shown in adenosine deaminase studies. Mutagenesis (e.g., Cys→Ser) validates target residues .

Q. What analytical approaches resolve data discrepancies arising from isomeric impurities in synthesized batches?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Differentiates isomers by exact mass and fragmentation patterns.
  • 2D-NMR : NOESY correlations identify spatial proximity of substituents (e.g., 8-bromo to ribose protons) to confirm regiochemistry .
  • Functional Assays : Compare inhibitory activity of purified isomers in enzymatic assays (e.g., adenosine deaminase inhibition) to identify bioactive species .

Data Contradiction Analysis

Example Scenario: Discrepant results in polymerase inhibition assays may arise from:

  • Isomeric Contamination : Unresolved C6/C8 substitution isomers in synthesis batches.
  • Solution : Re-purify via ion-pair HPLC and re-test .
  • Enzyme Batch Variability : Use standardized polymerases (e.g., Klenow fragment) and include positive controls (e.g., ddATP) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.